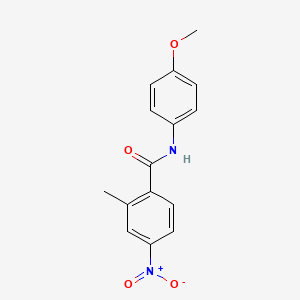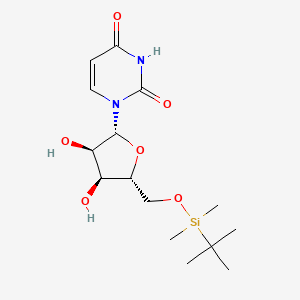
5'-O-t-butyldimethylsilyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-t-butyldimethylsilyluridine is a modified nucleoside derived from uridine. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 5’-hydroxyl group of uridine. This modification enhances the compound’s stability and lipophilicity, making it useful in various biochemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-t-butyldimethylsilyluridine typically involves the protection of the 5’-hydroxyl group of uridine with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted techniques to enhance reaction rates and yields. The use of reusable acidic resins for deprotection steps and solvent-free conditions can further improve the efficiency and environmental sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-t-butyldimethylsilyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the uridine base or the silyl group.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in biochemical research and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
5’-O-t-butyldimethylsilyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and oligonucleotides.
Biology: The compound is employed in studies involving RNA synthesis and modification.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 5’-O-t-butyldimethylsilyluridine involves its incorporation into nucleic acids, where it can interfere with the normal function of RNA and DNA. The TBDMS group enhances the compound’s stability and lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the suppression of viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-tert-Butyldimethylsilylthymidine: Similar in structure but with a thymine base instead of uracil.
5’-O-tert-Butyldimethylsilyl-5-iodo-2’-deoxyuridine: Contains an iodine atom, which can enhance its biological activity
Uniqueness
5’-O-t-butyldimethylsilyluridine is unique due to its specific modification at the 5’-hydroxyl group, which provides enhanced stability and lipophilicity compared to other nucleoside analogs. This makes it particularly useful in applications requiring high stability and efficient cellular uptake .
Eigenschaften
CAS-Nummer |
54925-65-4 |
|---|---|
Molekularformel |
C15H26N2O6Si |
Molekulargewicht |
358.46 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
IDXWTSSXQWGFCF-OJAKKHQRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


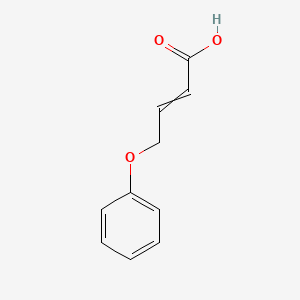
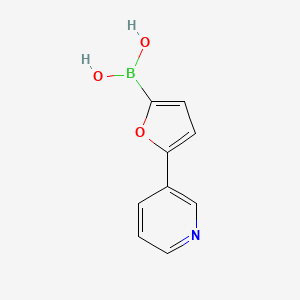
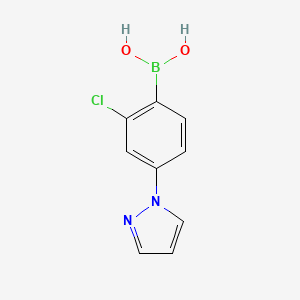

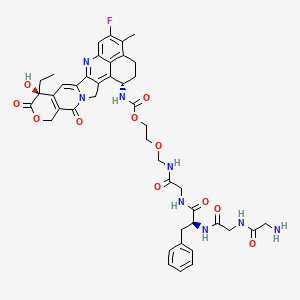
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)

